molecular formula C22H29ClN8 B606571 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine

Cat. No.: B606571
M. Wt: 441.0 g/mol
InChI Key: JKFGTURSEBTJIZ-UHFFFAOYSA-N
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Description

CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a protein kinase involved in regulating the cell cycle. CDK4, in complex with cyclin D, plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, which is essential for DNA replication and cell division. Inhibition of CDK4 has been shown to be effective in controlling the proliferation of cancer cells, making CDK4-IN-1 a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

The primary target of CDK4-IN-1 is the Cyclin-dependent kinase 4 (CDK4) . CDK4, in conjunction with the D-type cyclins, mediates progression through the G1 phase when the cell prepares to initiate DNA synthesis .

Mode of Action

CDK4-IN-1 inhibits the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . The inhibition of this complex results in cell cycle arrest and apoptosis .

Biochemical Pathways

CDK4-IN-1 affects the cell cycle regulation pathway. The cyclin D–CDK4/6 complex can be activated through Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .

Pharmacokinetics

CDK4-IN-1, like other CDK4/6 inhibitors, exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure increases in a dose-proportional manner for similar compounds .

Result of Action

The inhibition of the CDK4/6 complex by CDK4-IN-1 leads to cell cycle arrest and apoptosis . This results in the suppression of abnormal cell proliferation and cancer development .

Action Environment

The efficacy of CDK4-IN-1 can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors . Additionally, the dynamic nature of CDK4 in the ATP binding site, the regulatory spine, and the interaction with its cyclin partner can influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK4-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of a cyclin-dependent kinase inhibitor scaffold, which is then modified through various chemical reactions to enhance its selectivity and potency against CDK4 .

Industrial Production Methods

Industrial production of CDK4-IN-1 requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Additionally, large-scale production may require the development of cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

CDK4-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of CDK4-IN-1 include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .

Major Products Formed

The major products formed from the chemical reactions of CDK4-IN-1 include various derivatives with modified functional groups. These derivatives can exhibit different levels of activity and selectivity against CDK4, providing valuable insights into the structure-activity relationship of the compound .

Properties

IUPAC Name

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFGTURSEBTJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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